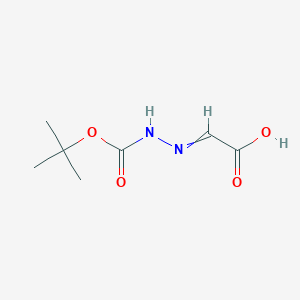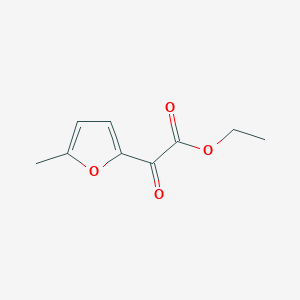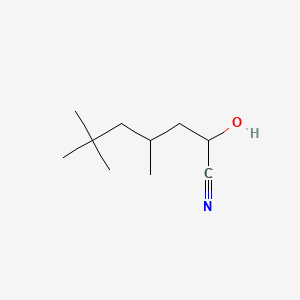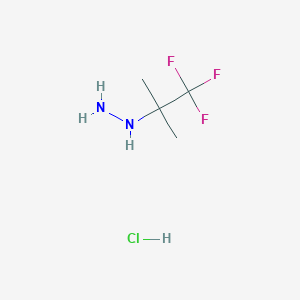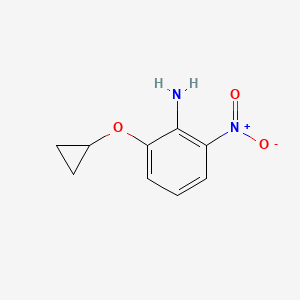
2-Cyclopropoxy-6-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropoxy-6-nitroaniline is an organic compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 g/mol . It is a derivative of nitroaniline, characterized by the presence of a cyclopropoxy group at the second position and a nitro group at the sixth position on the aniline ring. This compound is primarily used in research and development, particularly in the synthesis of various organic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method includes the nitration of 2-cyclopropoxyaniline using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the sixth position . The reaction conditions must be carefully controlled to prevent over-nitration and to ensure high yield and purity.
Industrial Production Methods
Industrial production of 2-Cyclopropoxy-6-nitroaniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Additionally, the use of environmentally friendly solvents and catalysts can reduce the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropoxy-6-nitroaniline undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) or hydrogen gas with a palladium catalyst.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 2-Cyclopropoxy-6-aminoaniline.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Oxidation: Oxidized derivatives, though less common.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropoxy-6-nitroaniline has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Cyclopropoxy-6-nitroaniline is not well-documented. similar compounds exert their effects through interactions with specific molecular targets and pathways. For instance, nitroaniline derivatives are known to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. Further research is needed to elucidate the precise molecular targets and pathways involved in the action of this compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trinitroaniline: Known for its use in explosives and as an intermediate in the synthesis of dyes and pigments.
2-Methoxy-4-nitroaniline: Used in optical applications and the synthesis of photorefractive polymers.
2,6-Dichloro-4-nitroaniline: Utilized in the detection of nitrofuran antibiotics.
Uniqueness
2-Cyclopropoxy-6-nitroaniline is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C9H10N2O3 |
|---|---|
Molekulargewicht |
194.19 g/mol |
IUPAC-Name |
2-cyclopropyloxy-6-nitroaniline |
InChI |
InChI=1S/C9H10N2O3/c10-9-7(11(12)13)2-1-3-8(9)14-6-4-5-6/h1-3,6H,4-5,10H2 |
InChI-Schlüssel |
SGGAYJHMJBDCRS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=CC=CC(=C2N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrolo[3,2-C]pyridine](/img/structure/B13974810.png)


![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2(3H)-one](/img/structure/B13974814.png)

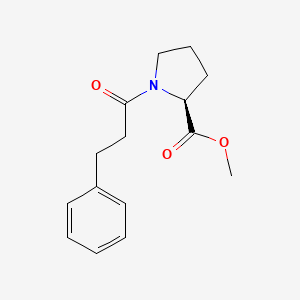
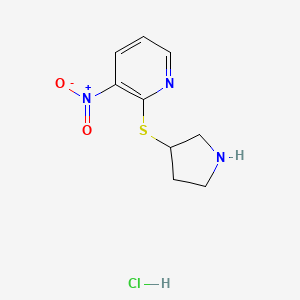
![1-(3-Fluoro-4-{6-fluoroimidazo[1,2-a]pyridine-3-carbonyl}benzoyl)azepane](/img/structure/B13974820.png)
